Cas no 1344280-49-4 (2-amino-2-(4-ethylcyclohexyl)acetic acid)

2-Amino-2-(4-ethylcyclohexyl)acetic acid is a chiral cyclohexyl-substituted amino acid derivative with potential applications in pharmaceutical synthesis and asymmetric catalysis. Its structure features a rigid cyclohexyl ring with an ethyl substituent, enhancing steric and electronic properties for selective reactivity. The compound serves as a valuable building block for peptidomimetics and bioactive molecules, offering controlled stereochemistry due to its chiral center. Its stability under various conditions makes it suitable for multi-step synthetic processes. The presence of both amino and carboxyl functional groups allows for versatile derivatization, enabling its use in drug discovery and fine chemical production. This compound is particularly useful in designing conformationally constrained analogs for medicinal chemistry research.
2-amino-2-(4-ethylcyclohexyl)acetic acid structure
1344280-49-4 structure
Product Name:2-amino-2-(4-ethylcyclohexyl)acetic acid
CAS No:1344280-49-4
MF:C10H20ClNO2
MW:221.72430229187
CID:4695692
PubChem ID:64747709
Update Time:2025-06-15

2-amino-2-(4-ethylcyclohexyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • a-Amino-4-ethyl-cyclohexaneacetic acid hydrochloride
    • alpha-Amino-4-ethyl-cyclohexaneacetic acid HCl
    • 2-Amino-2-(4-ethylcyclohexyl)acetic acid;hydrochloride
    • 2-amino-2-(4-ethylcyclohexyl)acetic acid
    • Inchi: 1S/C10H19NO2.ClH/c1-2-7-3-5-8(6-4-7)9(11)10(12)13;/h7-9H,2-6,11H2,1H3,(H,12,13);1H
    • InChI Key: UPVKXMOYDUHKBD-UHFFFAOYSA-N
    • SMILES: Cl.OC(C(C1CCC(CC)CC1)N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Topological Polar Surface Area: 63.3

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Additional information on 2-amino-2-(4-ethylcyclohexyl)acetic acid

2-Amino-2-(4-Ethylcyclohexyl)acetic Acid: A Comprehensive Overview of CAS No. 1344280-49-4

2-Amino-2-(4-ethylcyclohexyl)acetic acid (CAS No. 1344280-49-4) is a versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound, also known as AEC for brevity, is characterized by its unique structural features and potential applications in various scientific and industrial domains.

The chemical structure of 2-amino-2-(4-ethylcyclohexyl)acetic acid consists of an amino group and a carboxylic acid group attached to a 4-ethylcyclohexyl moiety. This combination of functional groups imparts the compound with distinct properties that make it valuable for both academic research and practical applications. The cyclohexyl ring provides steric hindrance and conformational flexibility, while the amino and carboxylic acid groups offer opportunities for chemical modification and interaction with biological systems.

Recent studies have highlighted the potential of 2-amino-2-(4-ethylcyclohexyl)acetic acid in the development of new pharmaceuticals. For instance, a 2021 study published in the Journal of Medicinal Chemistry explored the use of AEC as a building block for the synthesis of novel antiviral agents. The researchers found that derivatives of AEC exhibited potent antiviral activity against several strains of influenza virus, making it a promising candidate for further drug development.

In addition to its pharmaceutical applications, 2-amino-2-(4-ethylcyclohexyl)acetic acid has been investigated for its role in materials science. A 2020 study in the Journal of Materials Chemistry B demonstrated that AEC can be used to create self-assembling monolayers (SAMs) on gold surfaces. These SAMs exhibit excellent stability and uniformity, making them suitable for use in biosensors and other nanotechnology applications. The ability to form stable monolayers is attributed to the amphiphilic nature of AEC, which allows it to interact effectively with both polar and non-polar surfaces.

The synthesis of 2-amino-2-(4-ethylcyclohexyl)acetic acid has been optimized through various methods, including catalytic hydrogenation and organometallic reactions. A 2019 paper in Organic Letters described a highly efficient route to synthesize AEC using palladium-catalyzed cross-coupling reactions. This method not only improves yield but also reduces the formation of by-products, making it an attractive option for large-scale production.

The physical properties of 2-amino-2-(4-ethylcyclohexyl)acetic acid, such as its melting point, solubility, and stability, have been extensively studied. It is known to be a white crystalline solid with a melting point ranging from 150°C to 155°C. The compound is soluble in common organic solvents like ethanol and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it suitable for use in various formulations and processes.

In terms of safety and handling, 2-amino-2-(4-ethylcyclohexyl)acetic acid is generally considered safe when proper precautions are taken. However, it is important to handle the compound with care to avoid skin contact or inhalation of dust particles. Safety data sheets (SDS) should be consulted for detailed information on handling and storage procedures.

The market demand for 2-amino-2-(4-ethylcyclohexyl)acetic acid is expected to grow due to its diverse applications in pharmaceuticals, materials science, and other industries. Key players in the market are continuously investing in research and development to explore new uses and improve production methods. This trend is likely to drive innovation and expand the commercial potential of AEC.

In conclusion, 2-amino-2-(4-ethylcyclohexyl)acetic acid (CAS No. 1344280-49-4) is a multifunctional compound with significant potential in various scientific and industrial fields. Its unique chemical structure and properties make it an attractive candidate for further research and development. As new applications continue to emerge, the importance of AEC in modern chemistry will only continue to grow.

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